3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a carbonitrile group and a piperidine ring linked via an ether bond to a sulfonylated ethylthiophene moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to have antiviral activities .
Mode of Action
It’s worth noting that similar compounds have been shown to target sars-cov-2 proteases . Proteases are enzymes that break down proteins and peptides, and inhibiting these can prevent the virus from replicating.
Biochemical Pathways
It’s known that antiviral agents often interfere with the replication cycle of the virus, preventing it from producing more of itself .
Result of Action
The compound has been synthesized as a potential broad-spectrum antiviral agent . In particular, some compounds displayed high antiviral activity against H1N1, HSV-1, and COX-B3 with low IC50 values . IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the piperidine intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.
Sulfonylation: The piperidine intermediate is then sulfonylated using 5-ethylthiophene-2-sulfonyl chloride under basic conditions.
Etherification: The sulfonylated piperidine is reacted with 2-hydroxy-3-pyrazinecarbonitrile to form the final compound via an ether bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be explored for use in organic electronics or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its potential bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 3-((1-((5-Propylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Uniqueness
3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity compared to similar compounds with different alkyl substitutions.
Properties
IUPAC Name |
3-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-2-13-5-6-15(24-13)25(21,22)20-9-3-4-12(11-20)23-16-14(10-17)18-7-8-19-16/h5-8,12H,2-4,9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODNWXGSTSGQCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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